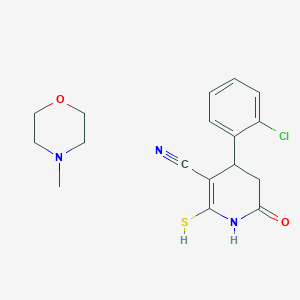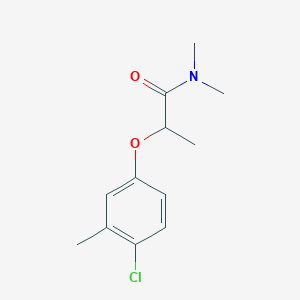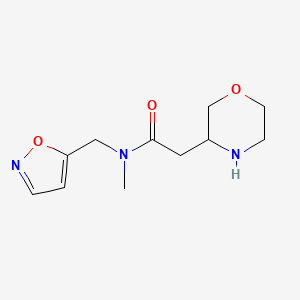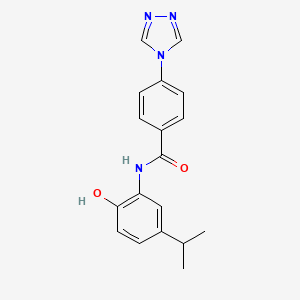
4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as CTDP, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CTDP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Mécanisme D'action
The exact mechanism of action of 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes in the body. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various physiological processes. Additionally, the synthesis of this compound is relatively straightforward and can be carried out using commonly available reagents. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with 4-ethylphenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to form the final product, this compound. The overall yield of the synthesis process is around 60-70%, and the purity of the product can be increased through recrystallization.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-15-6-8-17(9-7-15)21-19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,2,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPWSPJQZXFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5406953.png)
![methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5406958.png)
![3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5406959.png)
![5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol](/img/structure/B5406970.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5406973.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-4-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5406977.png)
![4-{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}butanoic acid](/img/structure/B5406985.png)

![1-(2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)-2-imidazolidinone](/img/structure/B5407008.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407016.png)
![N~2~,N~2~,N~4~-trimethyl-N~4~-[(5-propyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5407024.png)



